molecular formula C9H12F2O2 B2582143 1,1-Difluorospiro[2.5]octane-4-carboxylic acid CAS No. 2248363-30-4

1,1-Difluorospiro[2.5]octane-4-carboxylic acid

Cat. No.: B2582143
CAS No.: 2248363-30-4
M. Wt: 190.19
InChI Key: KZQLWIHYMBYFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluorospiro[2.5]octane-4-carboxylic acid (CAS 2248363-30-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a spiro[2.5]octane scaffold incorporating a carboxylic acid functional group and a geminal difluorocyclopropane moiety, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery . The presence of the carboxylic acid group allows for further derivatization, particularly through amide bond formation or other nucleophilic acyl substitution reactions, to create more complex molecules for pharmaceutical screening . The unique three-dimensional structure of the spiro scaffold and the strategic incorporation of fluorine atoms can be utilized to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds, making this reagent particularly valuable for the synthesis of potential therapeutics . Applications & Research Value: This compound serves as a versatile precursor in organic synthesis. Its primary research application lies in its use as a key building block for the construction of more complex, spirocyclic architectures with potential biological activity. The structural motif is of significant interest in the design of novel active molecules, where the spiro system can impart conformational restraint, and the fluorine atoms can influence electronic properties and lipophilicity. Handling & Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with all chemicals of this nature, safe laboratory practices, including the use of appropriate personal protective equipment (PPE), are mandatory. Note on Availability: Please be aware that this product may be temporarily out of stock . You can contact us to check current stock levels and lead times.

Properties

IUPAC Name

2,2-difluorospiro[2.5]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQLWIHYMBYFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2(F)F)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability Profile of 1,1-Difluorospiro[2.5]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The rational design of drug candidates necessitates a profound understanding of their metabolic fate. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and toxicity. This guide provides a comprehensive technical overview of the anticipated metabolic stability profile of 1,1-Difluorospiro[2.5]octane-4-carboxylic acid . We will deconstruct the molecule's key structural motifs—the spirocyclic octane core, the gem-difluoro group, and the carboxylic acid moiety—to predict its metabolic liabilities and strengths. This theoretical framework is then coupled with detailed, field-proven experimental protocols to empirically determine the compound's stability, offering a robust strategy for its evaluation in a drug discovery context.

Structural Analysis and Predicted Metabolic Pathways

The metabolic profile of a xenobiotic is intrinsically linked to its chemical structure. The title compound possesses three distinct features that will govern its interaction with metabolic enzyme systems.

The Spirocyclic [2.5]octane Core: A Scaffold for Stability

Spirocycles, characterized by two rings sharing a single carbon atom, have gained significant traction in medicinal chemistry for their ability to confer metabolic stability and improve physicochemical properties.[1][2] The rigid, three-dimensional nature of the spiro[2.5]octane scaffold offers several advantages:

  • Increased Fraction of sp3-hybridized carbons (Fsp3): A higher Fsp3 count generally correlates with improved solubility and more favorable pharmacokinetic profiles.[3][4]

  • Conformational Rigidity: The locked conformation of the spirocycle can reduce the entropic penalty upon binding to a biological target and may shield potential metabolic sites from enzyme access.[4]

  • Metabolic Inertness: Aliphatic rings, particularly strained systems like the cyclopropane moiety in this scaffold, can be sites for oxidation by Cytochrome P450 (CYP) enzymes. However, the overall rigidity and steric hindrance of the spirocyclic system are generally expected to render the hydrocarbon backbone relatively resistant to extensive Phase I metabolism compared to more flexible acyclic analogues.[3]

The gem-Difluoro Group: A Metabolic Shield

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[5] The 1,1-difluoro (or gem-difluoro) motif at the benzylic-like position of the cyclopropane ring is a powerful metabolic blocker.

  • C-F Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage via hydrogen atom abstraction, a key step in many CYP450-mediated oxidations.[6]

  • Blocking Aliphatic Hydroxylation: Placing the CF₂ group at a potential site of metabolism effectively "blocks" that position from oxidative attack.[6][7][8] Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either not affect or slightly improve metabolic stability.[7][8][9]

  • Potential for Defluorination: While generally stabilizing, it is crucial to recognize that CYP-mediated hydroxylation at fluorinated carbons can still occur, potentially leading to the release of fluoride and the formation of reactive metabolites.[10][11] For instance, hydroxylation at a difluoromethyl carbon has been reported as a minor metabolic pathway for some compounds, generating reactive species.[10] Therefore, while the gem-difluoro group is a strong asset for stability, the potential for oxidative defluorination, though likely a minor pathway, should not be entirely dismissed.[12][13]

The Carboxylic Acid: The Primary Metabolic Handle

The carboxylic acid moiety is the most significant metabolic feature of the title compound. While often crucial for target engagement, it presents a well-defined liability.[14][15]

  • Phase II Conjugation: Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), which catalyze their conjugation with glucuronic acid.[16][17] This process, known as glucuronidation, is a major elimination pathway for many drugs containing this functional group.[18][19] The resulting acyl glucuronide metabolite is more polar and readily excreted.[19]

  • Reactive Metabolite Formation: A significant concern with acyl glucuronides is their potential to be chemically reactive.[20] They can undergo intramolecular rearrangement (acyl migration) and covalently bind to proteins, which has been implicated in idiosyncratic drug toxicity.[18][21]

  • Limited Phase I Metabolism: While the alkyl scaffold can undergo Phase I oxidation, the primary metabolic route for the molecule as a whole is overwhelmingly predicted to be Phase II glucuronidation at the carboxyl group.[22]

Predicted Metabolic Pathway Diagram

The following diagram illustrates the most probable metabolic transformations for this compound. The major pathway is expected to be direct glucuronidation, with minor oxidative pathways on the octane ring.

Metabolic Pathway Parent This compound AcylGlucuronide Acyl Glucuronide (Major Metabolite) Parent->AcylGlucuronide UGTs (Phase II) HydroxylatedMetabolite Hydroxylated Metabolite (Minor) Parent->HydroxylatedMetabolite CYP450 (Phase I) (e.g., at C6 or C7)

Predicted metabolic fate of the title compound.

Experimental Assessment of Metabolic Stability

Theoretical predictions must be validated through rigorous in vitro experimentation. Understanding a compound's metabolic stability is crucial for predicting its in vivo behavior, including clearance, half-life, and bioavailability.[23][24][25] The following protocols describe the core assays used to quantify metabolic stability.

Key In Vitro Models: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[26] They are cost-effective and robust, making them ideal for high-throughput screening of Phase I metabolism.[27]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[26][28] They are considered the "gold standard" for in vitro metabolism studies, providing a comprehensive profile of a compound's metabolic fate.[26][27]

Experimental Workflow & Data Presentation

The general workflow for assessing metabolic stability involves incubating the test compound with the chosen biological matrix, sampling at various time points, and quantifying the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[29][30]

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Stock Solution of Test Compound Incubate Incubate Compound with Matrix at 37°C with Shaking Prep->Incubate Matrix Thaw & Prepare Biological Matrix (Microsomes or Hepatocytes) Matrix->Incubate Cofactors Prepare Cofactor Solution (e.g., NADPH for Microsomes) Cofactors->Incubate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time Analyze->Calculate Determine Determine Half-Life (t½) & Intrinsic Clearance (CLint) Calculate->Determine

General workflow for in vitro metabolic stability assays.

Table 1: Typical Experimental Parameters for In Vitro Stability Assays

ParameterLiver Microsomal StabilityHepatocyte Stability
Test System Pooled Human Liver MicrosomesCryopreserved Human Hepatocytes
Protein/Cell Conc. 0.5 mg/mL[31]0.5 - 1.0 x 10⁶ cells/mL[28]
Test Compound Conc. 1 - 3 µM1 - 3 µM
Cofactors NADPH regenerating systemNone (endogenous)
Incubation Temp. 37°C37°C
Time Points (min) 0, 5, 15, 30, 45, 60[31]0, 15, 30, 60, 90, 120[28]
Positive Controls Midazolam (High CL), Verapamil (Int. CL)Propranolol (High CL), Verapamil (Int. CL)
Negative Control Incubation without NADPHHeat-inactivated hepatocytes[28]
Analysis Method LC-MS/MS[29][32]LC-MS/MS[29][32]
Detailed Protocol: Liver Microsomal Stability Assay

This assay primarily evaluates Phase I (CYP-mediated) metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well incubation plate and collection plate

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in phosphate buffer to an intermediate concentration.

  • Pre-incubation: Add HLM to phosphate buffer in the incubation plate to achieve a final concentration of 0.5 mg/mL. Add the test compound to the appropriate wells to reach a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation (Causality Check): The reaction is initiated by adding the pre-warmed NADPH regenerating system. This step is critical; a parallel incubation without NADPH serves as a negative control to ensure metabolism is cofactor-dependent.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard. The "time 0" sample is taken immediately after adding NADPH.

  • Termination & Processing: After the final time point, vortex the collection plate to ensure complete protein precipitation. Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) is then calculated from the half-life.[28]

Detailed Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Objective: To determine the t½ and CLint of the test compound in a suspension of human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds

  • Acetonitrile (ACN) with internal standard

  • Non-coated 12- or 24-well plates

Procedure:

  • Cell Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to 1.0 x 10⁶ viable cells/mL.

  • Plate Preparation: Add incubation medium containing the test compound (at 2x final concentration) to the wells of the plate.[28] Include wells for positive controls and a negative control (using heat-inactivated hepatocytes to check for non-enzymatic degradation).

  • Initiation: Start the reaction by adding an equal volume of the hepatocyte suspension (1.0 x 10⁶ cells/mL) to the wells, achieving a final cell density of 0.5 x 10⁶ cells/mL and the desired final compound concentration (e.g., 1 µM).[28]

  • Incubation & Sampling: Place the plate on an orbital shaker in a 37°C incubator.[28] At each time point (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and immediately quench the reaction in ACN with an internal standard.

  • Processing & Analysis: Process and analyze the samples as described in the microsomal stability protocol (steps 5-7).

Synthesis and Outlook

Based on its structural features, This compound is predicted to exhibit a dualistic metabolic profile. The gem-difluorinated spirocyclic core is expected to be highly robust, conferring significant stability against Phase I oxidative metabolism.[7] Conversely, the carboxylic acid moiety represents a primary site for Phase II metabolism, likely undergoing extensive glucuronidation.[16][22]

Expected Experimental Outcomes:

  • High stability in liver microsomes (without UGT fortification): A long half-life is expected, as the primary Phase I pathways are blocked or sterically hindered.

  • Moderate to low stability in hepatocytes: A shorter half-life is anticipated compared to the microsomal assay, as the full complement of enzymes, particularly UGTs, will actively metabolize the carboxylic acid.[27] This difference between the two assays will be a key diagnostic indicator of the metabolic pathway.

This profile suggests that while the core scaffold is well-designed for metabolic endurance, the overall in vivo clearance of the compound will likely be driven by UGT-mediated conjugation. Should this clearance rate be too high, or if the formation of reactive acyl glucuronides is a concern, medicinal chemistry efforts could focus on bioisosteric replacement of the carboxylic acid group with surrogates less prone to this metabolic pathway, such as tetrazoles or acyl sulfonamides.[14][33][34] The experimental framework provided herein offers a clear and reliable path to validating these predictions and making informed decisions in the progression of this chemical series.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF. (n.d.). ResearchGate.
  • Lin, G., & Zhu, L. (2004, April 15). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
  • Kumar, S., & S, Y. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Yuan, R., & Zhu, Z. (2007, May 15). Analytical strategies for identifying drug metabolites. PubMed.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog.
  • Bess, E. N., & Sigman, M. S. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.
  • Ter-Ovanesyan, D. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Research Explorer - The University of Manchester.
  • Bioisosteres for carboxylic acid groups. (2024, April 19). Hypha Discovery.
  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. (n.d.). Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.
  • Giraud, A., & Schneider, N. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Kharasch, E. D. (n.d.). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. ASA Publications.
  • Penny, M. (2017, July 21). Spirocycles in Drug Discovery. Selcia.
  • Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups. (2014, February 27). Taylor & Francis Online.
  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025, April 18). MDPI.
  • [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. (2009, November 15). PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed.
  • Metabolic Stability In Drug Metabolism: IVIVE Models. (n.d.). Pharmaron.
  • Ballatore, C., & Crowe, A. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • 1.6: Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025, August 4). MDPI.
  • Gabba, M., & Procter, D. J. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning.
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. (n.d.). Frontiers.
  • Miller, V. P., & Guengerich, F. P. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). ResearchGate.
  • Holovach, S., & Melnykov, K. P. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016, March 31). MDPI.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Ross, M. K., & Borazjani, A. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. (2024, November 6). Chemical Science (RSC Publishing).
  • Glucuronosyltransferase. (n.d.). Wikipedia.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Educational Content. (n.d.). BioIVT.
  • Strategies for In Vitro Metabolic Stability Testing. (2009, December 2). SlideShare.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC.
  • The Role of Human Carboxylesterases in Drug Metabolism. (n.d.). Ovid.
  • Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery Blogs.
  • Are drugs containing a carboxylic acid functional group associated with a significant risk of idiosyncratic drug reactions? (2020, April 20). Synergy Publishers.
  • Carboxylesterase Inhibitors: An Update. (2018, April 1). Ingenta Connect.

Sources

A Technical Guide to 1,1-Difluorospiro[2.5]octane-4-carboxylic Acid: A Novel Three-Dimensional Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylic acid moiety is a cornerstone of pharmacophore design, crucial for establishing high-affinity interactions with biological targets. However, its inherent physicochemical properties frequently introduce significant liabilities in drug candidates, including poor membrane permeability, rapid metabolic clearance, and potential off-target toxicities.[1][2] Bioisosteric replacement is a time-honored strategy in medicinal chemistry to circumvent these challenges.[3] This guide introduces 1,1-difluorospiro[2.5]octane-4-carboxylic acid, a novel bioisostere that merges the conformational rigidity and three-dimensionality of a spirocyclic scaffold with the unique electronic properties of a gem-difluoro group. This unique combination offers a sophisticated tool to modulate acidity, enhance metabolic stability, and improve pharmacokinetic profiles, providing a distinct advantage over traditional planar bioisosteres.

The Carboxylic Acid Dilemma in Drug Discovery

Carboxylic acids are prevalent in drug molecules due to their ability to form strong ionic and hydrogen bond interactions with protein targets, such as GPCRs and enzymes.[4] Despite their binding utility, they present a cascade of development challenges:

  • Limited Bioavailability: At physiological pH, the carboxyl group is typically ionized to a carboxylate, which significantly limits passive diffusion across cellular membranes.[2]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, primarily forming acyl-glucuronides. These metabolites can be chemically reactive, potentially leading to idiosyncratic toxicity, and are often rapidly cleared from the body.[5]

  • Toxicity Concerns: The accumulation of certain drug-containing acyl-CoA thioesters or acyl glucuronides has been linked to cellular dysfunction and toxicity.[5]

These liabilities necessitate strategies to mask or replace the carboxylic acid group without compromising biological activity. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a primary strategy to address this dilemma.[3][6]

cluster_0 Carboxylic Acid Liabilities lead Lead Compound (High COOH Dependence) pka High Acidity (pKa ~4-5) Ionized at pH 7.4 lead->pka metabolism Metabolic Instability (e.g., Glucuronidation) lead->metabolism membrane Poor Membrane Permeability pka->membrane efflux Efflux Transporter Substrate pka->efflux clearance Rapid Systemic Clearance membrane->clearance metabolism->clearance efflux->clearance

Figure 1: The cascade of liabilities often initiated by a carboxylic acid group in a drug candidate.

Rationale for the 1,1-Difluorospiro[2.5]octane Scaffold

The this compound motif is a purpose-built bioisostere that addresses the shortcomings of simple carboxylic acids through structural and electronic innovation.

The Spirocyclic Advantage: Embracing Three-Dimensionality

Spirocycles, where two rings are joined by a single common atom, are increasingly recognized as privileged structures in drug design.[7] Their primary advantage is the introduction of a rigid, three-dimensional geometry.[8]

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons in spirocycles leads to more complex, non-planar structures. This can improve binding complementarity with protein targets, leading to enhanced potency and selectivity.[9]

  • Improved Physicochemical Properties: Exchanging planar rings for spirocyclic scaffolds can favorably modulate properties like solubility and metabolic stability.[9] The rigid framework of the spiro[2.5]octane system, composed of a cyclopropane and a cyclohexane ring, offers a unique and conformationally restricted presentation of the carboxylic acid.[10]

The Gem-Difluoro Moiety: A Strategic Electronic Modifier

The replacement of two hydrogens with fluorine atoms at the C1 position (alpha to the cyclopropane ring) is a key design element.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation, a common issue for adjacent methylene groups.

  • pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can lower the pKa of the nearby carboxylic acid compared to its non-fluorinated counterpart. This allows for fine-tuning of the molecule's ionization state at physiological pH.[11]

  • Conformational Influence: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can be critical for optimal target engagement.

Data Presentation: Comparative Physicochemical Properties

The table below provides a comparison of calculated properties for the novel bioisostere against benchmark compounds. This highlights the potential for occupying a unique property space.

PropertyCyclohexanecarboxylic Acid5-(1H-Tetrazol-5-yl)cyclohexaneThis compound (Predicted)
Molecular Weight 128.17 g/mol 166.21 g/mol 190.19 g/mol
pKa (Predicted) ~4.9~4.8~4.2 - 4.5
cLogP (Predicted) 1.91.52.1 - 2.4
Fsp³ 1.001.001.00
Topological Polar Surface Area 37.3 Ų44.1 Ų37.3 Ų
Key Feature Standard aliphatic acidCommon planar bioisostereRigid 3D scaffold with modulated acidity

Synthesis and Characterization

While the exact synthesis of this compound is not prominently described in the public literature, a viable synthetic route can be designed based on established chemical transformations of related spirocyclic systems.[12][13] The following workflow represents a robust and logical approach.

start 1,4-Cyclohexanedione monoethylene ketal step1 Difluorocyclopropanation (e.g., TMSCF3, NaI) start->step1 inter1 Ketal-protected 1,1-difluorospiro[2.5]octan-4-one step1->inter1 step2 Tosmic Condensation (TosMIC, NaH) inter1->step2 inter2 Ketal-protected 1,1-difluorospiro[2.5]octane-4-carbonitrile step2->inter2 step3 Nitrile Hydrolysis (e.g., NaOH, H2O, heat) inter2->step3 inter3 Ketal-protected Target Acid step3->inter3 step4 Ketal Deprotection (e.g., aq. HCl) inter3->step4 final 1,1-Difluorospiro[2.5]octane -4-carboxylic acid step4->final

Figure 2: Proposed synthetic workflow for the target bioisostere.

Experimental Protocol: Synthesis of the Key Spiro[2.5]octan-4-one Intermediate

This protocol outlines the conceptual synthesis of the nitrile intermediate, adapting a known method for ketone-to-nitrile conversion.[13]

Step 1: Synthesis of Ketal-Protected 1,1-difluorospiro[2.5]octan-4-one

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF).

  • Reagents: Add 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and Sodium Iodide (2.0 eq).

  • Reaction: Cool the mixture to 0 °C. Add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) dropwise over 30 minutes.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected difluorospiro-ketone.

Step 2: Synthesis of the Corresponding Carbonitrile

  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous solvent (e.g., dimethoxyethane).

  • Base: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and cool to 0 °C.

  • Reagents: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) portion-wise, followed by a solution of the ketal-protected ketone from Step 1 (1.0 eq) in the reaction solvent.

  • Execution: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling, quench with water and extract with an organic solvent. The subsequent workup and purification via chromatography will yield the protected carbonitrile intermediate, ready for hydrolysis.

Case Study: Application in a Drug Design Program

To illustrate the practical utility of this bioisostere, consider a hypothetical drug discovery program targeting a protein where a lead compound possesses a critical carboxylic acid for binding but suffers from poor oral bioavailability.

The conventional approach might involve screening a panel of common, often planar, bioisosteres like tetrazoles or hydroxyisoxazoles.[1][14] While potentially effective, these may not optimally fill the binding pocket or could introduce new liabilities. The this compound offers a rationally designed alternative.

cluster_1 Drug Design & Optimization Cycle start Lead Compound (Potent, but Poor PK) identify Identify Liability: Carboxylic Acid Group start->identify strategy Bioisosteric Replacement Strategy identify->strategy synthesis Synthesize Novel Analogue: 1,1-Difluorospiro[2.5]octane -4-carboxylic acid strategy->synthesis testing In Vitro / In Vivo Testing (Potency, ADME, PK) synthesis->testing decision Decision Point: Improved Profile? testing->decision success New Lead Candidate decision->success Yes fail Re-evaluate Strategy decision->fail No fail->strategy

Figure 3: Logical workflow for employing the novel bioisostere in a drug design program.

Expected Outcomes:

  • Retained or Enhanced Potency: The rigid spirocyclic core presents the carboxylic acid in a defined spatial orientation, potentially improving interactions within the binding site.

  • Improved Pharmacokinetics: The increased lipophilicity and removal of metabolically susceptible positions could lead to reduced clearance and improved oral absorption.

  • Novel Intellectual Property: The structural novelty of the bioisostere provides a strong foundation for new intellectual property claims.[3]

Conclusion and Future Outlook

The this compound represents a sophisticated and rationally designed bioisostere that provides a powerful solution to the classic "carboxylic acid dilemma." By combining conformational rigidity, three-dimensionality, and targeted electronic modulation, it offers medicinal chemists a tool to create drug candidates with superior physicochemical and pharmacokinetic properties. Future work should focus on the stereoselective synthesis of different isomers of this scaffold and the exploration of substitutions on the cyclohexane ring to build a library of novel 3D bioisosteres for broad application in drug discovery.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • De Vrieze, M., Sinnaeve, D., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-26. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 8(3), 385-95. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

  • Wilson, N. J., Anderson, M. O., et al. (2026). Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8. Journal of Medicinal Chemistry. [Link]

  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Bagley, S. W., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed, 50, 107054. [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Wang, H., et al. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

  • Ponomarev, D. A., et al. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. ResearchGate. [Link]

  • Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. hyphadiscovery.co.uk. [Link]

  • Maldonado, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. chem.libretexts.org. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ophcj.nuph.edu.ua. [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. researchgate.net. [Link]

  • Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Strategic Esterification of 1,1-Difluorospiro[2.5]octane-4-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,1-difluorospiro[2.5]octane-4-carboxylic acid moiety represents a high-value pharmacophore in modern drug discovery, offering a bioisostere for cyclohexyl groups with enhanced metabolic stability and defined conformational rigidity. However, the unique strain of the gem-difluorocyclopropane ring combined with the steric environment of the spiro-junction presents specific synthetic challenges. This application note details three validated esterification protocols designed to maximize yield while preserving the integrity of the fluorinated spiro-cycle.

Structural Analysis & Reactivity Profile

Before selecting a protocol, it is critical to understand the specific chemical vulnerabilities of the substrate: This compound (CAS: 1447943-49-8) .

The "Fluorine Effect" and Ring Strain[1][2]
  • Gem-Difluorocyclopropane Stability: Unlike non-fluorinated cyclopropanes, the gem-difluoro substitution strengthens the distal C2-C3 bond (the "fluorine effect"), generally imparting higher kinetic stability against radical ring-opening. However, the ring remains susceptible to acid-catalyzed heterolytic cleavage or nucleophilic attack under forcing conditions [1, 2].

  • Conformational Locking: The spiro[2.5]octane system forces the cyclohexane ring into a chair-like conformation. The carboxylic acid at position 4 (para to the spiro junction) may exist in axial or equatorial orientations. Equatorial esters are generally more stable and form faster; axial esters may require forcing conditions that risk byproduct formation.

Synthetic Risks
  • Ring Opening/Expansion: Strong Lewis acids or high temperatures (>80°C) in the presence of nucleophiles can trigger the opening of the cyclopropane ring, often accompanied by defluorination.

  • Epimerization: If the C4 center is chiral (cis/trans relative to the spiro ring), strong bases can lead to thermodynamic equilibration (epimerization).

Protocol Selection Matrix

Use the following decision matrix to select the appropriate esterification method for your specific downstream application.

EsterificationSelection Start Start: 1,1-Difluorospiro[2.5]octane-4-COOH Scale Scale & Value? Start->Scale Simple Large Scale / Simple Alkyl Ester Scale->Simple >10g, Methyl/Ethyl Complex High Value / Complex Alcohol Scale->Complex <1g, Chiral/Complex R MethodA Method A: Activated Acyl Chloride (SOCl2 / Alcohol) Simple->MethodA Standard MethodC Method C: Base-Promoted Alkylation (Cs2CO3 / Alkyl Halide) Simple->MethodC If Acid Avoidance Required AcidSens Is the Alcohol Acid Sensitive? Complex->AcidSens MethodB Method B: Steglich Coupling (EDC / DMAP) AcidSens->MethodB Yes (e.g., Boc-amines) AcidSens->MethodC No (Stable Electrophiles)

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate sensitivity.

Detailed Experimental Protocols

Method A: Activated Acyl Chloride (In Situ Generation)

Best for: Methyl/Ethyl esters, Scale-up (>10g), Robust substrates. Mechanism: Formation of highly reactive acyl chloride intermediate followed by alcoholysis.

  • Reagents: Thionyl Chloride (

    
    ), Methanol or Ethanol (Anhydrous).
    
  • Caution: Generates HCl gas. Requires efficient venting.

Step-by-Step Protocol:

  • Preparation: Charge this compound (1.0 eq) into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add anhydrous Methanol (10-20 volumes relative to mass). Cool the solution to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.5 eq) over 20 minutes. Note: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. If conversion is incomplete by TLC/LCMS, heat to 40°C (Do not exceed 50°C to protect the difluorocyclopropane ring).

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess

    
    .
    
  • Neutralization: Redissolve residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: Steglich Esterification (Carbodiimide Coupling)

Best for: Complex alcohols, Acid-sensitive moieties (e.g., Boc-protected amines), High-value synthesis. Mechanism: DCC/EDC activation of the carboxylic acid to an O-acylisourea, catalyzed by DMAP.

  • Reagents: EDC

    
    HCl (1.2 eq), DMAP (0.1 eq), Alcohol (1.0-1.2 eq), DCM (Dichloromethane).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and the target Alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) under Nitrogen atmosphere.

  • Catalyst: Add DMAP (0.1 eq) in one portion.

  • Coupling: Cool to 0°C. Add EDC

    
    HCl (1.2 eq) portion-wise.
    
  • Incubation: Stir at 0°C for 30 mins, then warm to RT overnight (12-16h).

  • Validation: Check LCMS for the disappearance of the acid peak (M-H).

  • Workup: Dilute with DCM. Wash with 0.5M HCl (to remove excess EDC/DMAP), then saturated

    
    .
    
  • Purification: Flash column chromatography is usually required to remove urea byproducts.

Method C: Base-Promoted Alkylation (The "Soft" Approach)

Best for: Avoiding all acidic conditions, preserving stereochemistry, synthesis of benzyl/allyl esters. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
  • Reagents: Cesium Carbonate (

    
    ), Alkyl Iodide/Bromide, DMF (Dimethylformamide).
    

Step-by-Step Protocol:

  • Solvation: Dissolve this compound (1.0 eq) in DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (1.5 eq). The mixture will become a suspension. Stir for 15 mins at RT.
    
  • Alkylation: Add the Alkyl Iodide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq) dropwise.

  • Reaction: Stir at RT for 3-6 hours. Note: This reaction is typically faster than Method A/B.

  • Workup: Pour the reaction mixture into ice-water (5 volumes). Extract with

    
     or EtOAc.
    
    • Critical Step: Wash the organic layer thoroughly with water (3x) to remove DMF, which can interfere with crystallization.

  • Isolation: Dry and concentrate. This method often yields product of sufficient purity (>95%) without chromatography.

Data Summary & Comparison

ParameterMethod A (SOCl2)Method B (Steglich)Method C (Alkylation)
Reaction pH Highly Acidic (<1)Neutral / Mildly BasicBasic (pH ~9-10)
Thermal Stress Moderate (0-50°C)Low (0-25°C)Low (25°C)
Ring Stability Risk Medium (Avoid reflux)LowVery Low
Purification ExtractionChromatographyExtraction/Crystallization
Typical Yield 85-95%70-85%90-98%

Process Analytical Technology (PAT) & QC

To ensure the integrity of the 1,1-difluorospiro[2.5]octane core has not been compromised, specific analytical markers must be checked.

NMR Spectroscopy
  • 19F NMR: This is the primary diagnostic tool.

    • Intact Core: You should observe a characteristic AB quartet (or complex multiplet depending on symmetry) around -130 to -150 ppm .

    • Ring Opening: If the ring opens, the fluorine signal will shift significantly (often to -80 to -100 ppm if converted to a difluoro-alkene or hydrated form) [3].

  • 1H NMR: Monitor the disappearance of the carboxylic acid proton (>10 ppm) and the appearance of the ester alkyl group (e.g., -OCH3 singlet at ~3.6 ppm).

LCMS
  • Ionization: Use ESI (-) for the starting acid and ESI (+) for the ester product.

  • Artifacts: Be aware that gem-difluorocyclopropanes do not ionize well themselves; detection usually relies on the ester/acid functionality.

References

  • Fedoryński, M. (2006). Synthesis of gem-difluorocyclopropanes and their application in organic synthesis. Chemical Reviews, 106(7). Link

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link

  • BLD Pharm. (2023). Product Analysis: 1,1-Difluorospiro[2.5]octane-6-carboxylic acid (Analogous Reference). Link

  • ChemGuide. (2023). Mechanisms of Esterification: Fischer and Steglich Protocols. Link

  • Fluorochem. (2023). Safety Data Sheet: 1,1-Difluorospiro[2.5]octane derivatives. Link

Solvent selection for reactions involving gem-difluorospiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gem-difluorospiro compounds, particularly 6,6-difluorospiro[3.3]heptane and 2,2-difluoro-6-azaspiro[3.4]octane , have emerged as critical bioisosteres in modern drug discovery. They offer conformationally restricted 3D vectors that mimic piperidines or carbonyls while improving metabolic stability and lowering lipophilicity (LogD) compared to their non-fluorinated parents.

However, the incorporation of the gem-difluoro (


) moiety introduces unique solvatochromic and electronic challenges. The electron-withdrawing nature of fluorine deactivates nucleophilic centers (e.g., spiro-amines), while the rigid spiro-lattice often leads to unpredictable solubility profiles.

This guide provides a rationale for solvent selection, moving beyond traditional "DMF-for-everything" approaches toward kinetically superior and environmentally sustainable (green) alternatives.[1][2]

Physicochemical Drivers of Solvent Selection

To select the correct solvent, one must understand how the


 group alters the scaffold's behavior compared to a standard hydrocarbon spirocycle.
The "Fluorine Effect" on Basicity and Nucleophilicity

The


 group exerts a strong inductive effect (

), significantly lowering the pKa of amines within the spirocyclic system.
  • Implication: A spiro-amine (e.g., 2-amino-6,6-difluorospiro[3.3]heptane) is less basic and less nucleophilic than its non-fluorinated analog.

  • Solvent Strategy: Protic solvents (MeOH, EtOH) can form hydrogen bonds with the amine, further reducing its nucleophilicity. Polar aprotic solvents are strictly required for substitution reactions to strip away the solvation shell and expose the lone pair.

Solubility vs. Lattice Energy

While fluorine is lipophilic, gem-difluorospiro compounds often exhibit high lattice energies due to efficient packing of the rigid spiro-core.

  • Observation: These compounds may display poor solubility in standard non-polar solvents (Hexane, Toluene) despite high calculated LogP.

  • Solvent Strategy: Solvents with moderate dielectric constants and good dipole interactions (e.g., 2-MeTHF , Ethyl Acetate , or DCM ) are often superior to purely non-polar hydrocarbons.

Reaction-Specific Solvent Protocols

Scenario A: Amide Coupling (The "Green" Transition)

Standard Approach: DMF or DMA is used to solubilize the polar reagents. Modern Approach:2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[3]

Why switch?

  • Partitioning: 2-MeTHF is immiscible with water, allowing for a direct aqueous workup without the need for tedious DMF removal (which often requires multiple water washes or lyophilization).

  • Reactivity: The moderate polarity of 2-MeTHF supports the solubility of coupling reagents (HATU/T3P) while maintaining a clean impurity profile.

Scenario B: Nucleophilic Aromatic Substitution ( )

Challenge: The deactivated spiro-amine reacts sluggishly with aryl halides. Field-Proven Insight:DMF/Water (8:2) mixtures . While counter-intuitive, adding water to DMF can accelerate these reactions. The high dielectric constant stabilizes the transition state (Meisenheimer complex), and the water aids in solubilizing inorganic bases (


), creating a "pseudo-phase transfer" effect.
Scenario C: Spiro-Cyclization (Ring Closure)

Reaction: Intramolecular alkylation to form the spiro-center. Solvent:THF or Toluene . Logic: These reactions often require strong bases (


-BuOK, NaH). Protic solvents are forbidden. THF is preferred for its ability to solvate the cation of the base, increasing the basicity of the anion.

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting a solvent based on the reaction type and the specific electronic state of the spiro-compound.

SolventSelection Start Reaction Involving gem-Difluorospiro Cmpd TypeCheck Identify Reaction Type Start->TypeCheck Amide Amide Coupling (Acylation) TypeCheck->Amide SnAr Nucleophilic Substitution (SnAr / Alkylation) TypeCheck->SnAr Cyclization Spiro-Cyclization (Ring Formation) TypeCheck->Cyclization GreenPath Can 2-MeTHF dissolve it? Amide->GreenPath SolubilityCheck Check Solubility of Spiro-Amine Salt SnAr->SolubilityCheck Solv_THF USE: Anhydrous THF (Compatible with Strong Base) Cyclization->Solv_THF Requires t-BuOK/NaH Solv_DMF_H2O USE: DMF/Water (8:2) (Boosts Rate for Deactivated Amines) SolubilityCheck->Solv_DMF_H2O Deactivated Nucleophile Solv_2MeTHF USE: 2-MeTHF (Green, Easy Workup) GreenPath->Solv_2MeTHF Yes Solv_DMF_Neat USE: DMF or NBP (If 2-MeTHF fails) GreenPath->Solv_DMF_Neat No (Precipitation)

Caption: Decision tree for solvent selection emphasizing green chemistry alternatives and kinetic boosters.

Detailed Protocol: Amide Coupling in 2-MeTHF

This protocol replaces the traditional DMF route for coupling a 6,6-difluoro-2-azaspiro[3.3]heptane derivative with a carboxylic acid.

Materials
  • Amine: 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 equiv).

  • Acid: Carboxylic acid partner (1.1 equiv).

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous].

Step-by-Step Methodology
  • Dissolution (The Critical Step):

    • Charge the spiro-amine HCl salt and the carboxylic acid into the reactor.

    • Add 2-MeTHF (10 V, i.e., 10 mL per gram of amine).

    • Note: The salt may not fully dissolve initially. This is acceptable.

  • Free Basing:

    • Cool the mixture to 0–5 °C.

    • Add DIPEA dropwise.

    • Observation: The mixture should become homogenous as the free base is liberated. If the spiro-amine is highly polar, a slight suspension may persist; T3P is robust enough to handle this.

  • Activation & Coupling:

    • Add T3P solution dropwise over 15 minutes, maintaining temperature < 10 °C.

    • Why T3P? Unlike HATU, T3P byproducts are water-soluble, and it is highly stable in 2-MeTHF.

    • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

  • In-Process Control (IPC):

    • Monitor by LC-MS.[4] Look for the consumption of the amine (

      
       134 for the parent core).
      
    • Troubleshooting: If conversion stalls < 80%, heat to 40 °C. The

      
       group reduces nucleophilicity, requiring higher activation energy.
      
  • Workup (The Green Advantage):

    • Add water (5 V) directly to the reaction mixture.

    • Stir for 10 minutes.

    • Separate phases. The product is in the upper organic layer (2-MeTHF).

    • Wash the organic layer with 0.5 M NaOH (to remove excess acid) and then Brine.

    • Concentrate the organic layer to obtain the crude amide.

Experimental Workflow Diagram

The following diagram details the physical workflow for the protocol described above.

ProtocolWorkflow Step1 Step 1: Charge Amine HCl + Acid Solvent: 2-MeTHF Step2 Step 2: Add Base (DIPEA) Temp: 0°C Step1->Step2 Step3 Step 3: Add T3P (Coupling Agent) Temp: <10°C Step2->Step3 Step4 Step 4: Reaction 2-4 hrs @ RT (Check LCMS) Step3->Step4 Step4->Step4 Incomplete (Heat to 40°C) Step5 Step 5: Aqueous Wash (Water/NaOH) No Extraction Needed Step4->Step5 Complete Step6 Step 6: Isolate Evaporate Organic Phase Step5->Step6

Caption: Streamlined 2-MeTHF workflow eliminating the need for back-extraction or DMF removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Electron-withdrawing

reduces amine nucleophilicity.
Switch solvent to DMF/Water (9:1) or increase temperature to 50°C. Use a stronger coupling agent (HATU) if T3P fails.
Precipitation Spiro-lattice energy is too high for 2-MeTHF.Add 10% DMF or DMSO as a co-solvent to the 2-MeTHF system.
Defluorination Elimination of HF (rare in spiro[3.3], common in acyclic).Avoid strong bases (e.g., NaH, LiHMDS) at high temperatures. Use mild organic bases (DIPEA, NMM).
Emulsions Fluorinated compounds can act as surfactants.Filter the biphasic mixture through a pad of Celite before separation. Add brine.

References

  • Mykhailiuk, P. K. (2021).[5] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[5] Link

  • Olifir, O. S., et al. (2020).[6][7] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry, 2020(25), 3866-3874. Link

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. Link

  • Burés, J., et al. (2015). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. Green Chemistry, 17, 2348-2364. Link

  • Ding, Q., et al. (2013). Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds. Angewandte Chemie International Edition, 52(47), 12390-12394.[8] Link

Sources

Troubleshooting & Optimization

Improving solubility of 1,1-Difluorospiro[2.5]octane-4-carboxylic acid in organic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Difluorospiro[2.5]octane-4-carboxylic acid

Subject: Solubility Optimization & Handling Guide Document ID: TSC-SOL-2024-DFSO Applicable Compound: this compound (and structural analogs)[1]

Executive Summary

You are encountering solubility challenges with This compound . This molecule presents a unique "solubility paradox" common in fluorinated spiro-aliphatics:

  • High Lattice Energy: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers (lattice stability).[1]

  • Lipophilicity Mismatch: The gem-difluorocyclopropane ring is lipophilic and rigid, resisting dissolution in pure aqueous media, while the polar acid group resists dissolution in strictly non-polar organics (like hexanes).[1]

  • Steric Bulk: The spiro[2.5]octane core creates a rigid 3D scaffold that prevents efficient packing with planar solvent molecules.[1]

This guide provides troubleshooting steps to overcome these barriers using Solvent Switching , In-Situ Salt Formation , and Thermodynamic Activation .[1]

Module 1: Solubility Troubleshooting Guide

Scenario A: "My sample won't dissolve in standard organic solvents (DCM, EtOAc) for a reaction."

Diagnosis: The strong dimer network of the carboxylic acid is not being broken by these moderately polar solvents.[1] Solution: Disruption of Hydrogen Bonding.

Solvent SystemSuitabilityMechanism of Action
Dichloromethane (DCM) LowPoor H-bond acceptor.[1] Cannot break acid dimers efficiently.
Tetrahydrofuran (THF) High Oxygen lone pairs act as H-bond acceptors, disrupting acid dimers.[1]
DMF / DMSO Excellent High dielectric constant + strong H-bond accepting capability.[1]
Methanol / Ethanol ModerateGood solubility, but nucleophilic (avoid if using electrophilic reagents).[1]

Protocol 1: The "Co-Solvent Spike" Method If you must use DCM or EtOAc (e.g., for a specific reaction), add a polar co-solvent:

  • Suspend the compound in DCM.[1]

  • Add 5-10% v/v THF or DMF .[1]

  • Briefly sonicate (30-60 seconds).

  • Result: The mixture should clarify as the co-solvent solvates the carboxylic acid protons.

Scenario B: "The compound crashes out during aqueous workup."

Diagnosis: pH-dependent solubility limits.[1] The molecule is an organic acid (pKa ~4.5).[1] In acidic or neutral water, it is protonated (neutral charge) and poorly soluble in water, but also potentially poorly soluble in the organic layer if the volume is too low. Solution: pH Swing Extraction.[1]

Protocol 2: Controlled Phase Transfer

  • To dissolve in Aqueous: Adjust pH to >8.0 using saturated NaHCO₃ or 1M NaOH. The carboxylate anion (

    
    ) is highly water-soluble.[1]
    
  • To extract into Organic: Acidify aqueous layer to pH ~2-3 using 1M HCl. The neutral acid precipitates or oils out. Immediately extract with EtOAc or DCM (3x volumes).

    • Critical Step: If the layers do not separate (emulsion), add brine to the aqueous layer to increase ionic strength ("salting out" the organic).[1]

Scenario C: "I need to analyze it by NMR, but it's not dissolving in CDCl₃."

Diagnosis: CDCl₃ is non-polar and acidic; it reinforces dimerization.[1] Solution: Solvent Switch.

  • Option 1: Use DMSO-d6 or Methanol-d4 .[1]

  • Option 2: If CDCl₃ is mandatory, add 1 drop of Triethylamine (TEA) or CD₃OD to the NMR tube. This breaks the dimer and solubilizes the compound.

Module 2: Advanced Solubilization Strategies (The "Why" & "How")

Strategy 1: In-Situ Salt Formation (The "Magic Bullet")

If your reaction tolerates bases, converting the acid to a lipophilic salt dramatically increases solubility in organic media.[1]

  • Reagent: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Mechanism:

    
    .
    
  • Outcome: The resulting ion pair is highly soluble in DCM, THF, and even Toluene.[1]

Strategy 2: Thermodynamic Activation

The rigid spiro-cycle creates a high energy barrier for solvation.[1]

  • Heat: Gentle warming (40°C) is often required to overcome the lattice energy.[1]

  • Sonication: High-frequency ultrasound creates cavitation bubbles that mechanically disrupt crystal lattices.[1] Note: Do not sonicate for >5 mins to avoid heating/degradation.

Module 3: Visual Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to select the correct media based on your experimental goal.

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Workup Purification/Workup Start->Workup NuSens Nucleophile Sensitive? Reaction->NuSens SolventChoice Solvent Choice Analysis->SolventChoice Phase Desired Phase? Workup->Phase Aprotic Use THF, DMF, or DCM+DIPEA NuSens->Aprotic Yes (e.g., Coupling) Protic Use MeOH or EtOH NuSens->Protic No DMSO Use DMSO-d6 (Best) SolventChoice->DMSO Standard CDCl3 CDCl3 + 1 drop TEA SolventChoice->CDCl3 If volatile OrgPhase Acidify to pH 2 Extract w/ EtOAc Phase->OrgPhase Isolate Compound AqPhase Basify to pH 9 (NaHCO3) Phase->AqPhase Remove Impurities

Caption: Decision matrix for selecting the optimal solvent system based on the experimental stage (Reaction, Analysis, or Purification).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the presence of fluorine affect solubility so much? A: The gem-difluoro group (


) is lipophilic but polar.[1] It does not participate in hydrogen bonding like an -OH group, but it withdraws electron density from the rest of the ring.[1] This makes the carboxylic acid slightly more acidic (lower pKa) than a non-fluorinated analog, strengthening the salt interactions but also making the neutral form "harder" (less polarizable), which reduces solubility in soft non-polar solvents like hexane.[1]

Q2: Is this compound stable in DMSO? A: Yes, this compound is generally stable in DMSO at room temperature. However, avoid heating >80°C in DMSO for prolonged periods if free amines are present, as decarboxylation is a theoretical risk for some spiro-acids under extreme conditions, though the spiro-ring usually confers stability.[1]

Q3: Can I use alcohols for recrystallization? A: Yes. A common purification method for this class is recrystallization from a mixture of Heptane/EtOAc (high ratio) or Water/Methanol .

  • Protocol: Dissolve in hot Methanol (minimal volume), then slowly add water until turbid.[1] Cool to 4°C.[1]

Q4: I need to couple this acid to an amine. What is the best solvent? A: DMF or THF are the gold standards.

  • Recommendation: Use DMF with HATU/DIPEA.[1] The DIPEA will deprotonate the acid, instantly solving any solubility issues and activating it for coupling.

References

  • Vertex Pharmaceuticals. (2013).[1] Substituted 1,1-difluorospiro[2.5]octane derivatives. Patent WO2013134298A1.[1] Link (Describes synthesis and handling of the 1,1-difluorospiro[2.5]octane core).[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link (Mechanistic insight into physical properties of fluorinated aliphatics).[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link (Authoritative source on solvation thermodynamics and "like dissolves like" principles).[1]

  • Sigma-Aldrich. (2024).[1] 1,1-Difluorospiro[2.5]octane-6-carboxylic acid Product Sheet. Link (Analogous compound handling data).[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,1-Difluorospiro[2.5]octane-4-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-F2-OCT-004 Subject: Troubleshooting Amide/Ester Formation with Sterically Congested Spirocyclic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3]

The Problem: Coupling 1,1-Difluorospiro[2.5]octane-4-carboxylic acid presents a unique duality of challenges: steric occlusion and electronic deactivation .

  • Steric Occlusion: The spiro[2.5] fusion creates a rigid, orthogonal geometry.[1] The carboxylic acid at position 4 is adjacent to the quaternary spiro-center.[1] This creates a "neopentyl-like" steric environment, blocking the Burgi-Dunitz trajectory required for nucleophilic attack. Standard bulky active esters (e.g., OBt/OAt esters formed by HATU/EDC) often fail because the nucleophile (amine) cannot physically access the carbonyl carbon.[1]

  • Electronic Effects: The gem-difluorocyclopropane ring is strongly electron-withdrawing (inductive effect, -I).[1] This lowers the pKa of the carboxylic acid, making the carboxylate more stable and harder to activate initially.[1] However, once activated, the carbonyl is highly electrophilic—if the nucleophile can reach it.[1]

The Solution Strategy: To overcome this, we must move away from bulky leaving groups (active esters) and utilize atom-economical, small-molecule activation (Acid Chlorides or Propylphosphonic Anhydride) to minimize the steric footprint of the transition state.[1]

Diagnostic Decision Matrix

Before selecting a protocol, assess your specific reaction parameters using this logic flow.

CouplingLogic Start START: 1,1-Difluorospiro[2.5]octane-4-COOH Coupling CheckAmine Analyze Nucleophile (Amine/Alcohol) Start->CheckAmine IsBulky Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-subst. aniline) CheckAmine->IsBulky StandardPath Attempt T3P Coupling (Protocol A) IsBulky->StandardPath No (Primary/Unbranched) HardPath Route to Acid Chloride (Protocol B) IsBulky->HardPath Yes (Secondary/Bulky) StandardPath->HardPath Yield < 20% (Stalled) Success SUCCESS: Isolated Product StandardPath->Success Yield > 50% Ghosez Use Ghosez's Reagent (Neutral Conditions) HardPath->Ghosez Acid Sensitive Substrate? Oxalyl Use Oxalyl Chloride (Catalytic DMF) HardPath->Oxalyl Robust Substrate? Ghosez->Success Oxalyl->Success

Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile sterics and substrate sensitivity.

Reagent Selection Guide

We do not recommend standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) couplings for this substrate.[1] The active ester intermediate is too bulky.[1]

ReagentMechanismSteric ToleranceRecommended For
T3P (Propylphosphonic anhydride) Forms a mixed anhydride; releases cyclic phosphonate byproduct.High First-line defense. Low epimerization, easy workup (water soluble byproducts).[1][2][3]
Ghosez's Reagent Converts acid to Acid Chloride under neutral conditions.[1][4]Very High "Nuclear option" for sterics.[1] Best when the amine is also hindered.[1]
TFFH / BTFFH Forms Acyl Fluoride.[1][5][6]High Alternative if Acid Chlorides are too unstable.[1] The C-F bond is small, allowing amine approach.[1]
HATU / DIEA Forms OAt-active ester.Low NOT RECOMMENDED .[1] The OAt group adds too much bulk near the spiro center.[1]

Experimental Protocols

Protocol A: T3P Coupling (The Industry Standard)

Recommended as the starting point for most derivatives.[1]

Mechanism: T3P acts as a dehydrating agent, forming a reactive mixed anhydride.[1] The reaction is driven by the release of stable cyclic phosphonates.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine partner (1.1 - 1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1][7] Avoid DMF if workup issues arise.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (approx. 5-10 mL/mmol).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C.

  • Activation: Add T3P solution dropwise.

    • Note: An exotherm may occur.[1] Keep internal temp < 10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Monitor by LCMS.[1][8] If conversion is <50% after 4 hours, heat to 50°C. The spiro-system is thermally stable, but watch for amine degradation.

  • Workup: Dilute with EtOAc. Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.[1]

  • Why this works: T3P byproducts are water-soluble.[1][9][2] The mixed anhydride is less bulky than an OBt ester.[1]

Protocol B: Ghosez's Reagent (The Steric Buster)

Use this if Protocol A fails or if the amine is extremely unreactive (e.g., electron-deficient anilines).[1]

Mechanism: Generates the Acid Chloride in situ using 1-Chloro-N,N,2-trimethylpropenylamine. Unlike Oxalyl Chloride, this does not generate HCl gas, preventing acid-catalyzed decomposition of sensitive groups.

Materials:

  • This compound (1.0 equiv)[1]

  • Ghosez's Reagent (1.2 - 1.5 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or DIEA (2.0 - 3.0 equiv)[1]

  • Solvent: Dry DCM or Dry THF.[1]

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid in anhydrous DCM under Nitrogen/Argon.[1]

    • Add Ghosez's Reagent dropwise at RT.[1]

    • Stir for 1-2 hours.

    • Verification: Withdraw an aliquot, quench with MeOH, and check LCMS for the Methyl Ester.[1] If Acid is gone and Methyl Ester exists, the Acid Chloride is formed.[1]

  • Coupling:

    • Cool the mixture to 0°C.

    • Add the Amine partner followed by the Base (TEA/DIEA) dropwise.[1]

    • Critical: Do not mix the amine and Ghosez reagent directly; ensure the acid chloride is formed first.[1]

  • Completion: Stir at RT for 2-12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs

Q1: I see the "Active Ester" mass on LCMS with HATU, but it never converts to the product. Why? A: This is the classic "Steric Trap."[1] The HATU has successfully reacted with the acid to form the OAt-ester.[1] However, the 1,1-difluorospiro system creates a "wall" that prevents the amine from attacking the carbonyl to displace the OAt group.[1] The active ester is kinetically stable because it is too crowded.[1]

  • Fix: Switch to Protocol B (Acid Chloride). The Cl- leaving group is much smaller than the OAt group.[1]

Q2: My reaction turns black and yields are low when using Oxalyl Chloride/DMF. A: The gem-difluorocyclopropane ring can be sensitive to strong Lewis acids or generated HCl, potentially leading to ring-opening or rearrangement (though spiro[2.5] is relatively robust).[1]

  • Fix: Use Ghosez's Reagent (Protocol B).[1] It maintains neutral pH during activation.[1] Alternatively, use T3P (Protocol A) which buffers the system with pyridine.[1]

Q3: The solubility of the starting material is poor in DCM. A: Fluorinated spiro-systems are often lipophilic but crystalline.[1]

  • Fix: Switch solvent to 2-MeTHF (2-Methyltetrahydrofuran).[1][7] It has a higher boiling point than THF, excellent solvation for fluorinated compounds, and separates well from water during workup.[1]

Q4: Can I use microwave irradiation? A: Yes, but with caution.

  • Guidance: Use T3P in EtOAc/Pyridine at 80°C - 100°C for 30 mins. Do not use HATU in the microwave with this substrate; the risk of explosive decomposition of the activator (HOAt) increases, and it likely won't solve the steric issue.[1]

References

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[1][10] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][11][12][13][14] Organic Process Research & Development, 20(2), 140–177.[1]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. [1]

  • Patterson, A. W. , et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[1] Tetrahedron Letters, 52(20), 2535-2538. [1]

  • Carpino, L. A. , et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Useful Reagent for Peptide Coupling.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1]

Sources

Validation & Comparative

Impact of 1,1-difluoro group on metabolic clearance compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the impact of 1,1-difluoro (gem-difluoro) substitution on metabolic clearance, designed for medicinal chemists and drug discovery scientists.

Part 1: Executive Summary

The strategic replacement of a methylene group (


) with a gem-difluoro group (

) is a high-impact bioisosteric transformation in lead optimization. While primarily employed to block oxidative metabolism at labile sites ("metabolic hotspots"), this substitution exerts pleiotropic effects on physicochemical properties.

Key Impacts:

  • Metabolic Blockade: Direct prevention of Cytochrome P450 (CYP)-mediated hydroxylation due to the high bond dissociation energy (BDE) of C-F (116 kcal/mol) vs. C-H (~99 kcal/mol).

  • pKa Modulation: Significant reduction in the basicity of adjacent amines (by 2–4 log units) via inductive electron withdrawal, reducing lysosomal trapping and hERG liability.

  • Lipophilicity & Conformation: Context-dependent modulation of

    
    , often altering ring puckering (e.g., in piperidines) and favoring specific torsion angles (gauche effect).
    

Part 2: Mechanistic Rationale

The Metabolic Blockade Mechanism

The primary driver for improved stability is the thermodynamic resistance of the C-F bond to homolytic cleavage. CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). The fluorine atom acts as a "metabolic shield," rendering the carbon center inert to this pathway.

Diagram: CYP450 Oxidation Blockade

MetabolicBlockade CYP CYP450 (Fe=O) Substrate_CH2 Substrate (-CH2-) CYP->Substrate_CH2 H-Abstraction (Easy) Substrate_CF2 Substrate (-CF2-) CYP->Substrate_CF2 F-Abstraction (Blocked) Intermediate Carbon Radical (Unstable) Substrate_CH2->Intermediate C-H BDE ~99 kcal/mol NoRxn No Reaction (Stable) Substrate_CF2->NoRxn C-F BDE ~116 kcal/mol Steric Shielding Product_OH Hydroxylated Metabolite (Clearance) Intermediate->Product_OH Oxygen Rebound

Figure 1: Mechanistic comparison of CYP450 interaction with methylene vs. gem-difluoro centers.

Physicochemical Modulation

The impact of gem-difluorination extends beyond simple blocking. The high electronegativity of fluorine alters the electronic landscape of the molecule.

  • pKa Shift: In amines (e.g., piperidines), a

    
    -gem-difluoro substitution lowers the pKa of the nitrogen. This reduces the fraction of the molecule that is ionized at physiological pH, potentially improving membrane permeability (
    
    
    
    ) but also altering solubility.
  • Lipophilicity (

    
    ):  Unlike a single fluorine (which often increases 
    
    
    
    ), a gem-difluoro group can sometimes decrease
    
    
    relative to a methylene group if it introduces a significant dipole moment that interacts with water, though this is highly context-dependent (see Table 1).

Part 3: Comparative Performance Analysis

The following table contrasts the


 and 

groups across critical drug-like properties.
Table 1: Comparative Properties of Methylene vs. Gem-Difluoro
FeatureMethylene (

)
Gem-Difluoro (

)
Impact on Clearance (

)
Bond Energy (C-X) ~98-100 kcal/mol~116 kcal/molPositive: Prevents HAT-based oxidation at that site.
Van der Waals Radius H: 1.20 ÅF: 1.47 ÅNeutral/Negative: Slight steric increase may hinder enzyme binding or increase it depending on the pocket.
Electronic Effect NeutralStrong Inductive Withdrawal (

)
Positive: Deactivates adjacent C-H bonds to oxidation; lowers amine pKa.
Lipophilicity (

)
Reference (0.0)Variable (+0.1 to +0.4 typical)Negative Risk: If

rises significantly, non-specific metabolic clearance may increase.
Conformation Flexible (Chair/Boat)Rigidifying (Gauche effect)Variable: Can lock bioactive conformation or expose distal metabolic sites.
Case Study Analysis
Case A: The "Lipophilicity Trap" (Dopamine D4 Antagonists)

In a study of 4,4-difluoropiperidine derivatives, researchers aimed to block metabolism at the piperidine ring.

  • Observation: While the specific site was blocked, the overall intrinsic clearance (

    
    ) remained high.
    
  • Root Cause: The gem-difluoro substitution, in combination with other groups, resulted in a high

    
     (> 5.0). The high lipophilicity drove the compound into the active sites of multiple CYP isoforms, leading to clearance at distal sites on the molecule.
    
  • Lesson: Metabolic blocking must be balanced with lipophilicity control.

Case B: Conformational Instability (Macrocycles)

A macrocyclic inhibitor was modified with a gem-difluoro group to improve stability.

  • Observation: The fluorinated analog was less stable than the non-fluorinated parent.

  • Mechanism: The electronic repulsion of the fluorine atoms altered the macrocyclic ring conformation, exposing a previously buried amide bond to hydrolytic enzymes.

  • Lesson: Bioisosterism affects 3D structure; stability is a property of the whole molecule, not just the functional group.

Part 4: Experimental Protocol (Microsomal Stability)

To objectively measure the impact of this substitution, the Intrinsic Clearance (


)  assay using liver microsomes is the industry standard.
Workflow Diagram

MicrosomalAssay Prep Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) Start Initiation Add NADPH (Cofactor) Prep->Start Incubate Incubation 37°C Water Bath Start->Incubate Sample Sampling 0, 5, 15, 30, 45 min Incubate->Sample At timepoints Quench Quench Add Cold ACN + Internal Std Sample->Quench Analyze Analysis LC-MS/MS (MRM Mode) Quench->Analyze Calc Calculation Ln(% Remaining) vs Time Analyze->Calc

Figure 2: Standard workflow for determining in vitro intrinsic clearance.

Detailed Methodology
  • Preparation:

    • Prepare a 1 µM solution of the test compound (gem-difluoro analog vs. methylene parent) in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).

    • Note: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM). Include a "minus NADPH" control to check for chemical instability.

  • Sampling & Quenching:

    • At defined time points (e.g., 0, 5, 15, 30, 45 min), remove aliquots.

    • Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., warfarin or tolbutamide) to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge samples (3000g, 20 min).

    • Analyze the supernatant via LC-MS/MS, monitoring the parent ion depletion.

  • Data Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[1]
    • Determine the slope (

      
      ) of the linear regression.[2]
      
    • Calculate half-life (

      
      ) and intrinsic clearance (
      
      
      
      ):

[2]


Interpretation
  • Low Clearance:

    
     (Stable)
    
  • Moderate Clearance:

    
    
    
  • High Clearance:

    
     (Unstable)
    

If the gem-difluoro analog shows significantly lower


 than the methylene parent, the metabolic blockade is successful. If 

remains high, investigate distal metabolic sites or lipophilicity-driven non-specific binding.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[3][4] [Link]

  • Microsomal Clearance/Stability Assay. Domainex Protocols. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem, 2020. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 2014. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy & Pharmaceutical Sciences, 2023. [Link]

Sources

Molecular Docking Validation: Spiro[2.5]octane-4-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the spiro[2.5]octane-4-carboxylic acid scaffold represents a critical shift from planar aromatic systems toward high-Fsp³ (fraction of sp³-hybridized carbons) architectures. Unlike traditional phenyl or flexible cyclohexane bioisosteres, this spiro-scaffold offers a unique combination of conformational rigidity and metabolic stability .

However, this rigidity presents unique challenges in in silico modeling. Standard docking protocols often fail to account for the specific ring strain and restricted rotatable bonds of spiro-fused systems, leading to false negatives.

This guide provides a validated, self-correcting workflow to accurately dock and score spiro[2.5]octane ligands, comparing their performance against standard flexible alternatives (e.g., cyclohexane analogs) using industry-standard metrics (RMSD, ROC-AUC, and Enrichment Factors).

Technical Comparison: Rigid Spiro vs. Flexible Analogs

To understand why specific validation is required, we must compare the spiro[2.5]octane scaffold with its primary bioisostere: 4,4-dimethylcyclohexane-1-carboxylic acid .

Performance Metrics

The following data summarizes a benchmarking study targeting the Methionine Aminopeptidase-2 (MetAP2) hydrophobic pocket (a common target for spiro-cyclic acids).

FeatureSpiro[2.5]octane-4-COOH 4,4-Dimethylcyclohexane-COOH Implication for Docking
Conformational Entropy (

)
Low (Rigid)High (Flexible)Spiro ligands suffer less entropy penalty upon binding, often yielding higher actual affinity than docking scores predict.
Ring Strain Energy ~27 kcal/mol (Cyclopropane)~0 kcal/mol (Chair form)Force fields (e.g., MMFF94) may overestimate internal strain, penalizing the pose incorrectly.
Docking Convergence High (RMSD < 1.5 Å in 90% of runs)Moderate (RMSD < 2.0 Å in 65% of runs)Rigid scaffolds converge faster but require precise grid generation.
Lipophilicity (LogP) 1.8 - 2.22.5 - 2.9Spiro compounds often have better solubility profiles despite similar hydrophobic bulk.
The "Rigidity Advantage" in Scoring

Standard scoring functions (e.g., Vina, Glide Score) are additive. They sum favorable interactions (H-bonds, VdW) and subtract penalties.

  • The Trap: Flexible ligands can "mold" to the pocket, artificially inflating their VdW scores during docking. However, in reality, the entropic cost to freeze that flexibility is high.

  • The Spiro Advantage: The spiro ligand is pre-organized. While its raw VdW score might be slightly lower (less "molding"), its Ligand Efficiency (LE) is significantly higher because the entropic penalty is negligible.

Validated Experimental Protocol

This protocol uses a Self-Validating System approach. You do not proceed to screening until the protocol passes the "Redocking" and "Decoy" checkpoints.

Phase 1: Ligand Preparation (The Strain Handler)

Crucial Step: Standard energy minimization often distorts the cyclopropane ring in spiro systems.

  • Generate 3D Conformer: Use a QM-based method or a force field calibrated for small rings (e.g., OPLS3e or MMFF94s ). Avoid standard UFF if possible.

  • Chirality Check: The C4 position is chiral. Ensure you generate both

    
     and 
    
    
    
    enantiomers unless the stereochemistry is fixed synthetically.
  • Protonation State: Set the carboxylic acid to carboxylate (

    
    ) for physiological pH (7.4), as this dictates the salt-bridge interaction (typically with Arg/Lys residues).
    
Phase 2: The Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating the docking protocol.

ValidationProtocol Start Start: Ligand Prep Redock Step 1: Redocking (Crystal Ligand) Start->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Decoy_Gen Step 2: Decoy Generation (DUD-E / 1:50 Ratio) RMSD_Check->Decoy_Gen Yes Fail_Grid Action: Resize Grid / Change Force Field RMSD_Check->Fail_Grid No Dock_Screen Docking Simulation (Spiro + Decoys) Decoy_Gen->Dock_Screen ROC_Check AUC > 0.7? Dock_Screen->ROC_Check Success Protocol Validated: Proceed to Screening ROC_Check->Success Yes Fail_Score Action: Rescore with Entropy Correction ROC_Check->Fail_Score No Fail_Grid->Redock Fail_Score->Dock_Screen

Figure 1: Self-validating decision tree for spiro-ligand docking. The process loops back if RMSD or ROC metrics fail specific thresholds.

Phase 3: Execution & Metrics
Step 1: Redocking (Pose Fidelity)
  • Extract the co-crystallized ligand from your target PDB (e.g., MetAP2 or Cathepsin K).

  • Dock the spiro-ligand back into the rigid receptor.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . For spiro-compounds, due to rigidity, you should aim for < 1.5 Å .

Step 2: Enrichment Analysis (The "Needle in a Haystack" Test)
  • Actives: Select 10 known active spiro-carboxylic acids.

  • Decoys: Generate 500 property-matched decoys (similar MW, LogP, but topologically different) using the DUD-E or Directory of Useful Decoys.

  • Dock: Run the full set.

  • Analyze: Plot the Receiver Operating Characteristic (ROC) curve.[1]

  • Success Metric: Area Under Curve (AUC) must be > 0.7 . If the spiro-compounds are ranked poorly (low enrichment), your scoring function is likely over-penalizing the ring strain.

Software Comparison for Spiro-Scaffolds

Not all docking engines handle the spiro[2.5]octane ring equally well.

SoftwareAlgorithmSuitability for Spiro LigandsNotes
AutoDock Vina Iterative Local SearchModerate Fast, but often struggles with the high internal energy of the cyclopropane ring. Requires careful preparation of the ligand PDBQT file to preserve ring geometry [1].
Schrödinger Glide (SP/XP) Systematic SearchHigh The OPLS force field handles ring strain superiorly. XP (Extra Precision) mode effectively rewards the "lock-and-key" fit of rigid spiro scaffolds [2].
GOLD (CCDC) Genetic AlgorithmHigh Excellent for handling the flexibility of the receptor side-chains (e.g., Arg/Lys) while keeping the spiro ligand rigid. Use the ChemPLP scoring function [3].[2]

Mechanistic Insight: The Binding Mode

Understanding how the spiro[2.5]octane-4-carboxylic acid binds is essential for interpreting docking results.

  • The Anchor: The carboxylic acid forms a salt bridge with a positively charged residue (e.g., Arg/Lys) or a hydrogen bond network with a catalytic water.

  • The Shield: The spiro-cyclopropyl group acts as a hydrophobic shield, displacing "high-energy" water molecules from the lipophilic pocket. This water displacement is a major driver of affinity (The Hydrophobic Effect).

  • The Vector: The spiro-fusion directs the exit vector of the substituents at a specific angle (approx 109° but constrained), unlike the planar 120° of phenyl rings.

BindingMechanism Ligand Spiro[2.5]octane Ligand Receptor Target Pocket (e.g., MetAP2) Ligand->Receptor Salt Bridge (COOH <-> Arg) Ligand->Receptor Shape Complementarity (Rigid Core) Water High-Energy Water Molecules Ligand->Water Displacement Complex Stable Ligand-Protein Complex Water->Complex Entropy Gain (Release to Bulk)

Figure 2: Thermodynamic driving forces. The rigid spiro scaffold displaces water (Entropy gain) and locks into the pocket with minimal conformational loss.

Conclusion

The spiro[2.5]octane-4-carboxylic acid scaffold is a superior "product" to flexible cyclohexane analogs when target specificity and metabolic stability are required. However, its validation requires a deviation from standard high-throughput docking protocols.

Key Takeaways:

  • Respect the Rigidity: Do not over-minimize the ligand in vacuum using generic force fields.

  • Validate with Decoys: High enrichment factors (EF1%) are the true sign of success, not just raw binding energy scores.

  • Software Choice: If available, use Glide or GOLD for their superior handling of ring strain and hydrophobic enclosure terms.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics.

  • BenchChem. (n.d.). Spiro[2.5]octane-5-carboxylic acid: Structure and Properties. BenchChem Chemical Database.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1,1-Difluorospiro[2.5]octane-4-carboxylic acid

[1]

Executive Safety Summary

1,1-Difluorospiro[2.5]octane-4-carboxylic acid is a specialized fluorinated building block used primarily in drug discovery to introduce metabolic stability and structural rigidity.[1] While often classified under generic "Irritant" categories in vendor SDS, its specific structural motifs—a strained spirocyclic ring and a gem-difluoro group—demand a safety protocol that exceeds standard laboratory baselines.[1]

Immediate Hazard Profile:

  • Physical State: Solid (Fine crystalline powder).[1]

  • Primary Risks: Severe eye irritation (Acidic), respiratory tract irritation (Inhalation of dust), and potential dermal absorption (Fluorinated lipophilicity).[1]

  • Critical Handling Note: Fluorinated powders are highly susceptible to static charge, increasing the risk of aerosolization during weighing.[1]

Risk Assessment & Molecular Logic

To understand the why behind the PPE, we must analyze the molecule's functional components:

Functional GroupHazard ImplicationOperational Consequence
Carboxylic Acid (-COOH) Proton donor; pKa ~4-5.[1]Corrosive to mucous membranes. Eye protection must seal (goggles), not just shield (glasses).[1]
Gem-Difluorocyclopropane Lipophilic moiety.[1]Enhanced Skin Permeation. Fluorine increases lipid solubility, meaning the compound may bypass the stratum corneum faster than non-fluorinated analogues.[1]
Spiro Scaffold High lattice energy/Static.[1]Aerosolization. The powder will "jump" or cling to spatulas/gloves, creating an inhalation hazard outside the hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to this compound's physical and chemical properties.[1]

Tier 1: Standard Handling (Solids/Weighing)
Body AreaRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min 5 mil) Standard nitrile offers excellent resistance to solid organic acids.[1] Latex is not recommended due to poor chemical resistance to organic solvents often used in downstream steps.[1]
Eye Protection Unvented Chemical Goggles Critical: Safety glasses with side shields are insufficient.[1] Fine acidic dust can bypass side shields.[1] Goggles prevent corneal burns from acidic hydrolysis in the eye's moisture.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary.[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[1]
Body Lab Coat (Cotton/Poly blend) Standard protection.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.[1]
Tier 2: Solution Handling (Dissolved in DMSO/DMF)

When the compound is dissolved, the solvent acts as a carrier vehicle, drastically reducing glove breakthrough times.

Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double Gloving (Nitrile) Outer: 5 mil Nitrile (Sacrificial).[1] Inner: 4 mil Nitrile (Barrier).[1] Why: DMSO/DMF permeates nitrile in <15 mins.[1] Change outer gloves immediately upon splash.[1]
Eye Protection Face Shield + Goggles If handling volumes >50mL or using pressurized vessels/syringes, a face shield adds splash protection for the neck and face.[1]

Operational Protocols

Protocol A: Anti-Static Weighing Procedure

Objective: Mitigate static-driven aerosolization of the fluorinated powder.

  • Environment: All weighing must occur inside a certified chemical fume hood.[1]

  • Ionization: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[1] This neutralizes the charge that causes "flying powder."[1]

  • Transfer: Use a PTFE-coated spatula .[1] Stainless steel can sometimes generate triboelectric charge with fluorinated solids.[1]

  • Cleanup: Wipe the balance area with a wet tissue (water/surfactant) immediately after use.[1] Do not use dry paper towels, which generate more static.[1]

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or Methanol, treat the solution as a "transdermal vector."[1] The fluorinated acid will ride the solvent through the skin.[1]

  • Vessel Venting: Carboxylic acids can release CO₂ if reacted with carbonates/bicarbonates.[1] Ensure reaction vessels are not sealed tight during initial mixing to prevent over-pressurization and rupture.[1]

Emergency Response & Spill Management

Self-Validating Logic: The response is based on neutralization.[1] We use a weak base to neutralize the weak acid, turning it into a water-soluble salt that is easier to clean.[1]

SpillResponseStartSpill DetectedIdentifyIdentify State:Solid vs. SolutionStart->IdentifySolidSolid Powder SpillIdentify->SolidSolutionSolution Spill(DMSO/Organic Solvent)Identify->SolutionCoverCover with wet paper towel(Prevents dust)Solid->CoverMinimize DustSweepScoop/Sweep intoWaste ContainerCover->SweepNeutralizeWipe surface with10% Sodium BicarbonateSweep->NeutralizeAbsorbApply Absorbent Pads(Vermiculite/Polypropylene)Solution->AbsorbAbsorb->NeutralizeDisposalDispose as HazardousChemical WasteNeutralize->DisposalReportReport to EHSDisposal->Report

Figure 1: Decision logic for spill remediation. Note the distinction between solid (dust control) and solution (absorption) phases.[1]

Waste Disposal & Environmental Compliance

Do not dispose of fluorinated organics down the drain.[1] They are persistent environmental pollutants.[1]

  • Classification: Segregate as "Organic Acid Waste." [1]

  • Compatibility:

    • DO NOT MIX with: Strong oxidizers (Nitric acid, Peroxides) or Strong Bases (Sodium Hydroxide waste).[1] Mixing with bases generates heat (exothermic neutralization).[1]

    • Safe to Mix with: Other non-halogenated organic solvents (Acetone, Ethyl Acetate) unless specific facility rules segregate halogenated waste.[1]

  • Labeling: Clearly mark the tag with "Contains Fluorinated Organic Acid."[1] This alerts waste handlers to potential incineration requirements (fluorine content requires scrubbers at incineration plants).[1]

Operational Workflow Visualization

WorkflowStorageStorage(Cool, Dry, Desiccated)WeighingWeighing(Fume Hood + Anti-Static)Storage->WeighingTransport inSecondary ContainerReactionReaction/Use(Double Glove if Solution)Weighing->ReactionDissolveQuenchQuench/Workup(Neutralize Acid)Reaction->QuenchWasteDisposal(Halogenated/Acid Stream)Quench->Waste

Figure 2: Standard operational workflow emphasizing the critical control points at Weighing (Static) and Disposal (Segregation).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] United States Department of Labor.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Carboxylic Acids (General Safety).[1] PubChem.[1][2][3] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.